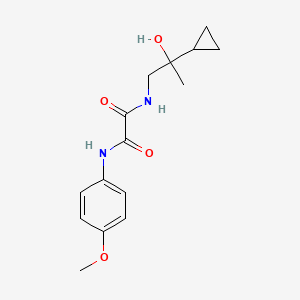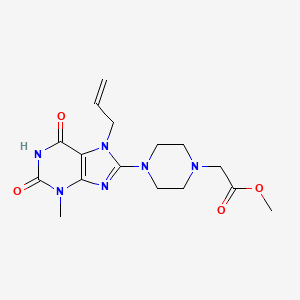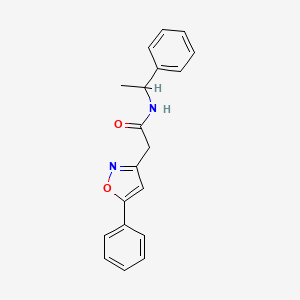
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxypropyl group, and a methoxyphenyl group. Its molecular formula is C16H23NO3, and it has a molecular weight of 277.36 g/mol. The compound is of interest due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-cyclopropyl-2-hydroxypropylamine with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This reaction forms an intermediate amide.
Oxalamide Formation: The intermediate amide is then reacted with oxalyl chloride to form the final oxalamide compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and oxalamide formation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) and mass spectrometry are employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The oxalamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like NaH (Sodium hydride) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: NaH or K2CO3 (Potassium carbonate) in polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or metabolic processes. The exact pathways depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylphenyl)oxalamide
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-chlorophenyl)oxalamide
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-fluorophenyl)oxalamide
Uniqueness
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The cyclopropyl group also imparts rigidity to the molecule, affecting its interaction with biological targets.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(20,10-3-4-10)9-16-13(18)14(19)17-11-5-7-12(21-2)8-6-11/h5-8,10,20H,3-4,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUADCJNYKOCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2979216.png)



![2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2979225.png)


![3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2979232.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)

![N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2979238.png)
